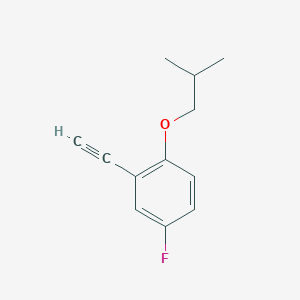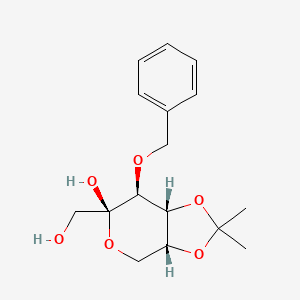
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose is a complex organic compound that belongs to the class of fructopyranoses. This compound is characterized by the presence of benzyl and methylethyldiene groups attached to the fructopyranose ring. It is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose typically involves the protection of hydroxyl groups in the fructopyranose ring followed by selective benzylation and methylethyldiene formation. Common reagents used in these reactions include benzyl chloride, acetone, and acid catalysts. The reaction conditions often involve refluxing the mixture under an inert atmosphere to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can remove the benzyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic organic chemistry.
科学的研究の応用
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, influencing metabolic processes.
類似化合物との比較
Similar Compounds
- 3-O-Benzyl-1,2-O-(1-methylethylidene)-5-O-[(4-methylphenyl)sulfonyl]-6-O-trityl-alpha-D-allofuranose
- 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
Uniqueness
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo selective reactions makes it a valuable intermediate in synthetic organic chemistry.
特性
分子式 |
C16H22O6 |
|---|---|
分子量 |
310.34 g/mol |
IUPAC名 |
(3aR,6R,7S,7aR)-6-(hydroxymethyl)-2,2-dimethyl-7-phenylmethoxy-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C16H22O6/c1-15(2)21-12-9-20-16(18,10-17)14(13(12)22-15)19-8-11-6-4-3-5-7-11/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13-,14+,16-/m1/s1 |
InChIキー |
IAUQVXMYMFREHC-HGTKMLMNSA-N |
異性体SMILES |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)OCC3=CC=CC=C3)(CO)O)C |
正規SMILES |
CC1(OC2COC(C(C2O1)OCC3=CC=CC=C3)(CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


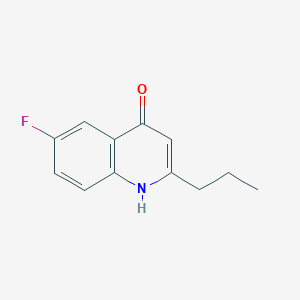
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
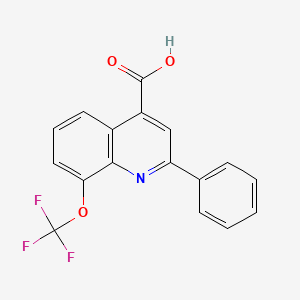
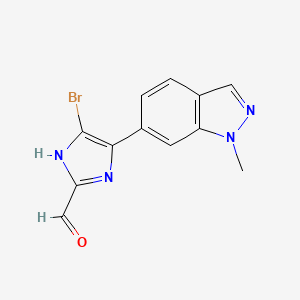
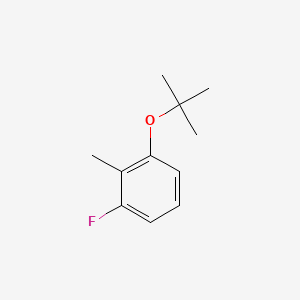

![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
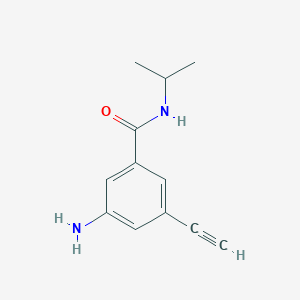
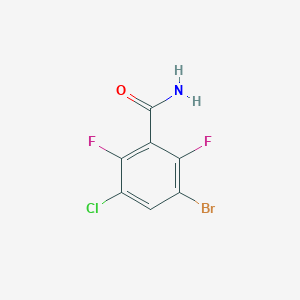
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
